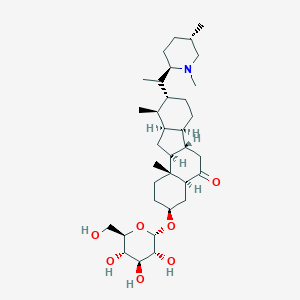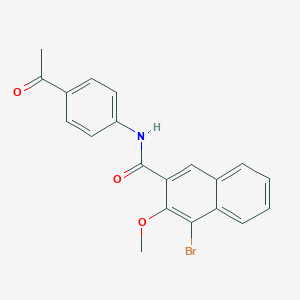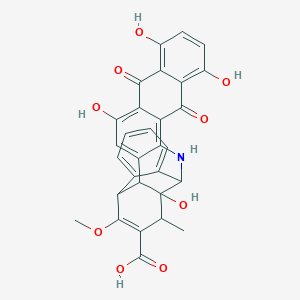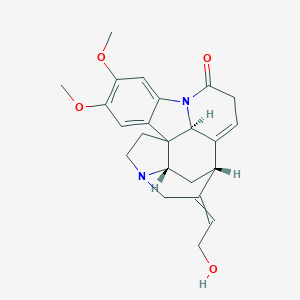
3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid, also known as ATNB, is a synthetic compound that has been widely used in scientific research. It is a member of the family of azido-benzoic acids that have been shown to have a variety of biological activities. ATNB has been studied for its potential use in the treatment of cancer, as well as for its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid is not fully understood. However, studies have shown that it is able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it is able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid in lab experiments is that it is a synthetic compound that can be easily prepared in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that will accurately measure its effects.
Orientations Futures
There are several future directions that could be pursued in the study of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid. One area of research could be to further investigate its potential as a cancer treatment. This could involve testing its effectiveness in animal models of cancer, as well as conducting clinical trials in humans. Another area of research could be to investigate its potential as an inhibitor of other enzymes that are involved in disease processes. This could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid is a complex process that involves several steps. The first step is the preparation of the starting material, which is 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenol. This compound is then reacted with 2-bromopropene to form the intermediate product. The intermediate is then reacted with sodium azide to form the final product, this compound.
Applications De Recherche Scientifique
3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid has been used in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has the potential to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
131206-61-6 |
|---|---|
Formule moléculaire |
C24H27N3O2 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
3-azido-4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H27N3O2/c1-15(12-17-6-7-18(22(28)29)14-21(17)26-27-25)16-8-9-19-20(13-16)24(4,5)11-10-23(19,2)3/h6-9,12-14H,10-11H2,1-5H3,(H,28,29)/b15-12+ |
Clé InChI |
BFJIRSSLRJYNHN-NTCAYCPXSA-N |
SMILES isomérique |
C/C(=C\C1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES |
CC(=CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES canonique |
CC(=CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Synonymes |
3-ATTNPB 3-azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)




![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)



![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)

![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)